molecular formula C16H19Cl2NO B2991082 {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2094147-05-2

{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B2991082
CAS RN: 2094147-05-2
M. Wt: 312.23
InChI Key: BQMDKVAEJZTIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the CAS number 2094147-05-2 . It is used for pharmaceutical testing .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which include compounds similar to {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, have been reported to exhibit antiviral activities . These compounds can be designed to target a broad range of RNA and DNA viruses, providing a platform for developing new antiviral drugs. The structural flexibility of indole derivatives allows for high-affinity binding to viral proteins, potentially inhibiting viral replication.

Anti-Inflammatory Properties

The indole nucleus, a common feature in compounds like {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, is known for its anti-inflammatory effects . This property is crucial for the treatment of chronic inflammatory diseases and can be harnessed to develop new anti-inflammatory agents.

Anticancer Potential

Research has shown that indole derivatives can play a significant role in cancer therapy . Their ability to interfere with cell proliferation and induce apoptosis makes them valuable in the design of anticancer drugs. The chloro-substituted indoles, in particular, have shown promising results in inhibiting tumor growth.

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is another important application. These compounds can be synthesized to combat a variety of bacterial and fungal pathogens . The development of new antimicrobial agents is critical in the face of rising antibiotic resistance.

Antitubercular Activity

Chlorine-substituted indole derivatives have demonstrated potent growth inhibitory effects against Mycobacterium tuberculosis . This suggests that compounds like {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride could be explored for their potential in treating tuberculosis.

Antidiabetic Applications

Indole derivatives have been identified as potential antidiabetic agents due to their ability to modulate various biological pathways involved in diabetes . They can be used to develop new therapeutic strategies for managing blood sugar levels.

Antimalarial Properties

The fight against malaria could benefit from the antimalarial properties of indole derivatives . These compounds can be designed to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria.

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . By inhibiting the enzyme cholinesterase, these compounds can improve neurotransmission in patients with cognitive decline.

properties

IUPAC Name

1-[5-chloro-2-(2-ethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-3-12-6-4-5-7-15(12)19-16-9-8-14(17)10-13(16)11-18-2;/h4-10,18H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMDKVAEJZTIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride

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